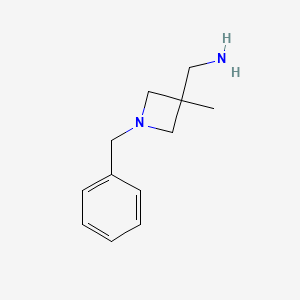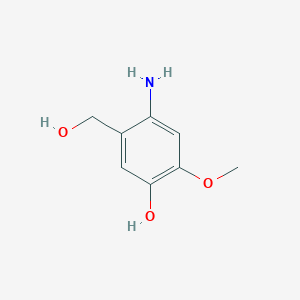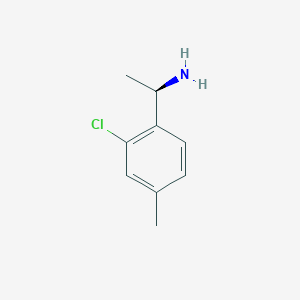
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-chloro-2-methylpropylamine with benzylamine under basic conditions to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride.
Final Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination reactions using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted azetidine compounds.
Scientific Research Applications
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3,3-dimethylazetidine): Similar in structure but with two methyl groups on the azetidine ring.
(1-Benzyl-3-ethylazetidine): Similar but with an ethyl group instead of a methyl group.
(1-Benzyl-3-phenylazetidine): Similar but with a phenyl group on the azetidine ring.
Uniqueness
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and a methanamine moiety makes it a versatile compound for various applications, distinguishing it from other azetidine derivatives.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1-benzyl-3-methylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
InChI Key |
KZCXGXKNZKWESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)

![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)





![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)
